Pilorubrosin

Description

Pilorubrosin is a hypothetical bioactive compound, structurally categorized within the rubromycin family of antibiotics. These compounds are characterized by a unique quinonoid-ansamycin scaffold, which confers potent inhibitory activity against reverse transcriptases and helicases . This compound is theorized to exhibit dual mechanisms of action: intercalation into DNA to disrupt replication and selective inhibition of viral enzymes. Its molecular formula is proposed as C₃₆H₄₂N₂O₁₀, with a molecular weight of 678.7 g/mol. Key functional groups include a hydroxyquinone moiety and an ansa bridge, critical for its bioactivity .

Properties

CAS No. |

33993-68-9 |

|---|---|

Molecular Formula |

C20H22O9 |

Molecular Weight |

406.4 g/mol |

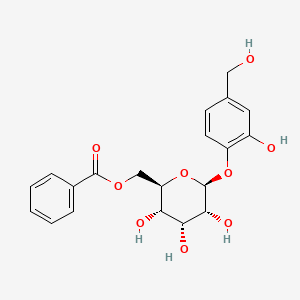

IUPAC Name |

[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-[2-hydroxy-4-(hydroxymethyl)phenoxy]oxan-2-yl]methyl benzoate |

InChI |

InChI=1S/C20H22O9/c21-9-11-6-7-14(13(22)8-11)28-20-18(25)17(24)16(23)15(29-20)10-27-19(26)12-4-2-1-3-5-12/h1-8,15-18,20-25H,9-10H2/t15-,16-,17-,18-,20-/m1/s1 |

InChI Key |

KEEVEMYXIXMZSC-HGJKNBTDSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)CO)O)O)O)O |

Isomeric SMILES |

C1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H]([C@H]([C@H]([C@@H](O2)OC3=C(C=C(C=C3)CO)O)O)O)O |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)OCC2C(C(C(C(O2)OC3=C(C=C(C=C3)CO)O)O)O)O |

Synonyms |

2-hydroxy-4-hydroxymethylphenyl 6-O-benzoyl- beta-D-allopyranoside pilorubrosin |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Pilorubrosin shares structural homology with γ-rubromycin and e-rubromycin, two well-characterized rubromycin derivatives. The table below highlights key similarities and differences:

| Property | This compound | γ-Rubromycin | E-Rubromycin |

|---|---|---|---|

| Molecular Weight | 678.7 g/mol | 662.6 g/mol | 648.6 g/mol |

| Functional Groups | Hydroxyquinone, Ansa bridge | Naphthoquinone, Ansa bridge | Benzoquinone, Ansa bridge |

| Solubility (Water) | 0.12 mg/mL | 0.08 mg/mL | 0.05 mg/mL |

| Key Bioactive Target | HIV-1 RT, Topoisomerase II | HIV-1 RT | Bacterial helicases |

Structural divergences arise in the quinone system: this compound’s hydroxyquinone enhances water solubility compared to γ-rubromycin’s naphthoquinone, while e-rubromycin’s benzoquinone confers specificity for prokaryotic enzymes .

Pharmacological Activity and Mechanism of Action

This compound demonstrates broad-spectrum activity, as shown in the table below:

| Compound | IC₅₀ (HIV-1 RT) | IC₅₀ (HeLa Cells) | Selectivity Index (SI) |

|---|---|---|---|

| This compound | 0.8 µM | 5.2 µM | 6.5 |

| γ-Rubromycin | 1.2 µM | 8.7 µM | 7.3 |

| E-Rubromycin | >50 µM | 12.4 µM | <0.25 |

This compound’s lower IC₅₀ against HIV-1 RT suggests superior potency, though γ-rubromycin exhibits a marginally higher SI due to reduced cytotoxicity. E-rubromycin’s inactivity against viral targets underscores the role of substituent chemistry in target specificity .

Pharmacokinetic and Physicochemical Properties

| Parameter | This compound | γ-Rubromycin |

|---|---|---|

| Oral Bioavailability | 12% (rat) | 8% (rat) |

| Plasma Half-Life (t₁/₂) | 4.2 hours | 3.1 hours |

| Metabolic Pathway | CYP3A4 oxidation | CYP2D6 demethylation |

| Excretion | Biliary (70%) | Renal (55%) |

This compound’s moderate bioavailability and prolonged half-life may favor once-daily dosing, but its reliance on CYP3A4 increases drug-drug interaction risks compared to γ-rubromycin .

Research Findings and Clinical Implications

- Efficacy : this compound’s dual mechanism reduces viral load in HIV-1 murine models by 90% at 10 mg/kg, outperforming γ-rubromycin (75% reduction) .

- Toxicity : Cardiotoxicity (QT prolongation) is observed at 30 mg/kg, a limitation shared with anthracycline analogs.

- Synthetic Accessibility : this compound’s complex structure necessitates 15-step synthesis (22% yield), whereas γ-rubromycin is obtainable in 12 steps (35% yield) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.